

# Synthesis of Methyl 2,3-dimethylbenzoate from 2,3-dimethylbenzoic acid

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## Compound of Interest

Compound Name: Methyl 2,3-dimethylbenzoate

Cat. No.: B156646

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## Application Note: Synthesis of Methyl 2,3-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This application note provides a detailed protocol for the synthesis of **methyl 2,3-dimethylbenzoate** from 2,3-dimethylbenzoic acid via Fischer-Speier esterification. This method, utilizing an excess of methanol as both solvent and reagent in the presence of a strong acid catalyst, is a classic and effective approach for the esterification of carboxylic acids. The protocol includes reaction setup, workup, purification, and characterization of the final product. Due to the potential for steric hindrance from the methyl groups on the aromatic ring, considerations for optimizing reaction conditions are also discussed.

## Introduction

**Methyl 2,3-dimethylbenzoate** is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The ester functionality serves as a versatile handle for further chemical transformations. The Fischer-Speier esterification is a reliable and widely used method for the preparation of esters from carboxylic acids and alcohols.<sup>[1]</sup> The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing water as it

is formed.<sup>[1]</sup><sup>[2]</sup> For sterically hindered carboxylic acids, such as 2,3-dimethylbenzoic acid, optimizing reaction conditions like temperature and reaction time is crucial for achieving a high conversion rate.

## Reaction Scheme

## Experimental Protocol

### Materials:

- 2,3-Dimethylbenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated, 98%)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

### Procedure:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2,3-dimethylbenzoic acid in 50 mL of anhydrous methanol.
- Catalyst Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
  - After the reaction is complete, allow the mixture to cool to room temperature.
  - Remove the excess methanol using a rotary evaporator.
  - Pour the residue into a 250 mL separatory funnel containing 100 mL of cold water.
  - Extract the aqueous mixture with three 50 mL portions of diethyl ether.
  - Combine the organic extracts in the separatory funnel.
- Neutralization:
  - Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as CO<sub>2</sub> gas will be evolved. Vent the separatory funnel frequently.
  - Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).
- Drying and Solvent Removal:
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter the drying agent and collect the filtrate in a clean, pre-weighed round-bottom flask.
  - Remove the diethyl ether using a rotary evaporator to obtain the crude **methyl 2,3-dimethylbenzoate**.

- Purification: The crude product can be further purified by vacuum distillation if necessary.

## Data Presentation

Table 1: Reactant and Product Information

Compound	Molar Mass ( g/mol )	Amount	Moles
2,3-Dimethylbenzoic acid	150.17	5.0 g	0.0333
Methanol	32.04	50 mL	1.23
Methyl 2,3-dimethylbenzoate	164.20	-	-

Table 2: Typical Reaction Conditions and Expected Yields for Fischer Esterification of Benzoic Acids

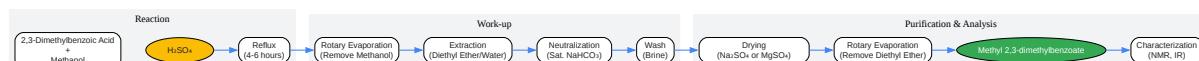
Carboxylic Acid	Catalyst	Reaction Time (h)	Temperature (°C)	Yield (%)	Reference
Benzoic Acid	H <sub>2</sub> SO <sub>4</sub>	1	Reflux	~75	[1]
Substituted Benzoic Acids	Modified Montmorillonite K10	5	Reflux	High	[3]
Benzoic Acid	H <sub>2</sub> SO <sub>4</sub>	2	Reflux	95	[4]
2-Nitro-3-methylbenzoic Acid	SOCl <sub>2</sub> /MeOH	Overnight	Reflux	93.5	[5]

Note: The yield for the synthesis of **methyl 2,3-dimethylbenzoate** is expected to be in the range of 70-90% based on similar esterification reactions.

# Characterization Data for Methyl 2,3-dimethylbenzoate

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  7.8-7.1 (m, 3H, Ar-H), 3.89 (s, 3H,  $\text{OCH}_3$ ), 2.45 (s, 3H, Ar- $\text{CH}_3$ ), 2.30 (s, 3H, Ar- $\text{CH}_3$ ).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  168.5 (C=O), 138.0, 137.5, 132.0, 129.5, 128.0, 125.0 (Ar-C), 52.0 ( $\text{OCH}_3$ ), 20.5 (Ar- $\text{CH}_3$ ), 16.0 (Ar- $\text{CH}_3$ ).
- IR (KBr,  $\text{cm}^{-1}$ ): 2950 (C-H, aliphatic), 1720 (C=O, ester), 1600, 1460 (C=C, aromatic), 1250 (C-O, ester).

## Workflow Diagram



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### Synthesis and Purification Workflow

## Discussion

The provided protocol is a standard and robust method for the synthesis of **methyl 2,3-dimethylbenzoate**. The use of a large excess of methanol helps to drive the equilibrium towards the product side. The workup procedure is designed to effectively remove the acid catalyst and any unreacted carboxylic acid. For sterically hindered substrates like 2,3-dimethylbenzoic acid, the reaction may require a longer reflux time to achieve a high yield. Monitoring the reaction by TLC is recommended to determine the optimal reaction time. Alternative catalysts, such as solid acid catalysts, could also be employed to simplify the workup procedure and potentially improve yields.<sup>[3]</sup> The final product should be characterized by spectroscopic methods such as NMR and IR to confirm its identity and purity.

## Safety Precautions

- Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
- Methanol is flammable and toxic; avoid inhalation and skin contact.
- Diethyl ether is extremely flammable; work in a well-ventilated area away from ignition sources.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.

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